3,5-Bis(trifluoromethyl)benzophenone
Overview
Description
3,5-Bis(trifluoromethyl)benzophenone is an organic compound with the molecular formula C15H8F6O and a molecular weight of 318.2138 g/mol . It is characterized by the presence of two trifluoromethyl groups attached to the benzene ring of benzophenone. This compound is known for its unique chemical properties and is used in various scientific research applications.
Mechanism of Action
Target of Action
The primary target of 3,5-Bis(trifluoromethyl)benzophenone is the polysulfides in lithium-sulfur (Li-S) batteries . These polysulfides are responsible for the shuttle effect, which poses a significant obstacle to the commercialization of Li-S batteries .
Mode of Action
This compound, when modified into a triazine-based covalent organic framework (BTFMB-TzDa), interacts with its targets by suppressing the diffusion of polysulfides . This is achieved through the high electronegativity and large steric hindrance of the BTFMB-TzDa modified separator .
Biochemical Pathways
The suppression of polysulfide diffusion leads to improved capacity and cyclic stability of Li-S batteries . This is a significant advancement in the field of battery technology, particularly for Li-S batteries.
Pharmacokinetics
While the term “pharmacokinetics” is typically used in the context of drug metabolism, in this case, we can discuss the compound’s properties in terms of its impact on the performance of Li-S batteries. The BTFMB-TzDa modified separator exhibits a high initial capacity of 1205 mA h g −1 at 0.2C and 657 mA h g −1 at 3.0C . Furthermore, the capacity still remained at 501 mA h g −1 after 500 cycles .
Result of Action
The result of the action of this compound is the successful suppression of the shuttle effect of polysulfides in Li-S batteries . This leads to improved capacity and cyclic stability of these batteries .
Action Environment
The action of this compound is influenced by the environment within the Li-S battery. The high electronegativity and large steric hindrance of the BTFMB-TzDa modified separator successfully suppress the diffusion of polysulfides, leading to improved capacity and cyclic stability of Li-S batteries . This suggests that the compound’s action, efficacy, and stability are influenced by the chemical environment within the battery.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for preparing 3,5-Bis(trifluoromethyl)benzophenone involves the bromination of 3,5-bis(trifluoromethyl)acetophenone followed by a Grignard reaction . The bromination step is carried out using bromine in the presence of a catalyst, and the resulting brominated compound is then reacted with magnesium to form the Grignard reagent. This reagent is subsequently treated with benzoyl chloride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale bromination and Grignard reactions. These methods are optimized for high yield and purity, with careful control of reaction conditions to ensure safety and efficiency .
Chemical Reactions Analysis
Types of Reactions
3,5-Bis(trifluoromethyl)benzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can react with the trifluoromethyl groups under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzophenone derivatives.
Scientific Research Applications
3,5-Bis(trifluoromethyl)benzophenone is used in various scientific research applications, including:
Chemistry: As a building block for synthesizing more complex organic molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Medicine: As a precursor for developing pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
3,4’-Bis(trifluoromethyl)benzophenone: Similar structure but with different positions of trifluoromethyl groups.
3,5-Bis(trifluoromethyl)acetophenone: Lacks the benzophenone core, making it less versatile in certain reactions.
Benzophenone: Lacks trifluoromethyl groups, resulting in different chemical properties and reactivity.
Uniqueness
3,5-Bis(trifluoromethyl)benzophenone is unique due to the presence of two trifluoromethyl groups, which significantly alter its chemical and physical properties compared to other benzophenone derivatives. These groups enhance its stability, lipophilicity, and reactivity, making it a valuable compound in various scientific and industrial applications .
Properties
IUPAC Name |
[3,5-bis(trifluoromethyl)phenyl]-phenylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8F6O/c16-14(17,18)11-6-10(7-12(8-11)15(19,20)21)13(22)9-4-2-1-3-5-9/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QETSMUIBVUASOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8F6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90175458 | |
Record name | 3,5-Bis(trifluoromethyl)benzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90175458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21221-93-2 | |
Record name | [3,5-Bis(trifluoromethyl)phenyl]phenylmethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21221-93-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Bis(trifluoromethyl)benzophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021221932 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,5-Bis(trifluoromethyl)benzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90175458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-bis(trifluoromethyl)benzophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.241 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,5-BIS(TRIFLUOROMETHYL)BENZOPHENONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PSN9ALL3TP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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